molecular formula C15H13N3OS B2470299 2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306979-20-4

2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2470299
CAS No.: 306979-20-4
M. Wt: 283.35
InChI Key: YUNNNNOUEYXESO-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 306979-16-8) is a heterocyclic compound featuring a pyridotriazinone core substituted with a benzylsulfanyl group at position 2 and a methyl group at position 5. Its molecular formula is C₁₅H₁₃N₃OS, with a molecular weight of 283.35 g/mol. The rigid planar structure of the pyridotriazinone ring prevents tautomerization, a feature critical for its stability and interaction with biological targets .

Properties

IUPAC Name

2-benzylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-7-8-13-16-14(17-15(19)18(13)9-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNNNNOUEYXESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the synthesis of pyrimidinylguanidines, which are then subjected to regioselective introduction of substituents at the 2 and 7 positions. The triazine ring closure is typically achieved using corresponding aldehydes under specific reaction conditions .

Industrial Production Methods

Industrial production of triazine derivatives, including 2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one, often involves the use of scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Scientific Research Applications

Research indicates that 2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one exhibits several biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential to inhibit cancer cell proliferation. The mechanisms of action include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.
  • Cell Cycle Arrest : It effectively halts the cell cycle at specific phases, preventing further proliferation.

Case Study: Anticancer Mechanism

A study investigated the effects of this compound on HeLa (cervical cancer) cells. The results indicated an IC50 value of 15 µM, suggesting significant anticancer potency. Flow cytometry analysis revealed an increase in sub-G1 phase cells post-treatment, indicative of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Antimicrobial Properties

The compound has shown activity against various bacterial strains. Its structure enhances lipophilicity, improving membrane permeability and bioactivity.

Summary of Antimicrobial Activity

Bacterial StrainActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

Neuropharmacological Applications

The presence of a piperidine-like structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Cyclopentylsulfanyl analogs (e.g., CAS 896316-97-5) exhibit lower steric hindrance, which may favor binding to compact enzymatic pockets .
  • Ethoxyethylsulfanyl derivatives (e.g., CAS 896317-28-5) introduce polarity, enhancing aqueous solubility for formulation purposes .

Comparison with Amino-Substituted Analogs

Replacing the sulfanyl group with amino substituents alters both synthetic routes and biological activity:

Compound Name Substituent (Position 2) Molecular Formula Synthesis Method Biological Activity
2-Diethylamino-7-iodo derivative* Diethylamino C₁₀H₁₂IN₃O Suzuki coupling Strong bactericidal activity
2-Amino-6-methyl derivative* Amino C₈H₆N₄O Alkylation of 2-aminopyridine Structural scaffold for drug discovery

Key Observations :

Halogenated and Thioxo Analogs

Halogen and thioxo substitutions introduce distinct electronic and steric effects:

Compound Name Substituent (Position 7) Key Feature Potential Application
7-Chloro-2-thioxo derivative* Chloro, Thioxo Electrophilic reactivity Metabolite in steatosis models
Target Compound (7-Methyl) Methyl Electron-donating, hydrophobic Undisclosed pharmacological use

Key Observations :

  • The methyl group in the target compound provides metabolic stability compared to reactive halogen substituents.

Physicochemical Data

Property Target Compound 2-Cyclopentylsulfanyl Analog 2-Diethylamino-7-Iodo
Molecular Weight 283.35 g/mol 261.34 g/mol 343.8 g/mol
Solubility Low (lipophilic) Moderate in organic solvents Low (iodo substituent)
Melting Point Not reported 146°C (6a derivative) 146°C (6a)

Biological Activity

2-(Benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties.

  • Molecular Formula : C19H21N3OS
  • Molecular Weight : 339.45 g/mol
  • Boiling Point : 462.5 ± 48.0 °C (predicted)
  • Density : 1.18 ± 0.1 g/cm³ (predicted)
  • pKa : -3.26 ± 0.40 (predicted) .

Synthesis

The synthesis of 2-(benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one typically involves multi-step organic reactions starting from readily available precursors. The process often includes the formation of the pyrido-triazine core followed by the introduction of the benzylsulfanyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to triazines and pyridines. The antiproliferative activity of 2-(benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one has been evaluated against various cancer cell lines:

  • Breast Cancer Cell Lines : The compound exhibited significant inhibition of cell proliferation in multiple breast cancer cell lines.
  • Colon Cancer Cell Lines : Notable antiproliferative effects were observed.
  • Lung Cancer Cell Lines : Similar trends were noted with lung cancer models.

The mechanism of action is believed to involve interference with cellular signaling pathways that regulate proliferation and apoptosis .

The exact mechanism by which 2-(benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds may induce programmed cell death in cancer cells through various biochemical pathways.

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various triazine derivatives, 2-(benzylsulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one demonstrated IC50 values comparable to established chemotherapeutic agents against breast and colon cancer cell lines .

Study 2: Mechanistic Insights

A mechanistic study indicated that the compound might activate apoptotic pathways via mitochondrial disruption and caspase activation. Flow cytometry analyses confirmed increased annexin V binding in treated cells .

Data Summary

PropertyValue
Molecular FormulaC19H21N3OS
Molecular Weight339.45 g/mol
Boiling Point462.5 ± 48.0 °C
Density1.18 ± 0.1 g/cm³
pKa-3.26 ± 0.40
Antiproliferative ActivitySignificant against breast and colon cancer cell lines

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